2,3,4-Trihydroxybenzoic acid
Overview
Description
Mechanism of Action
Target of Action
2,3,4-Trihydroxybenzoic acid, also known as Pyrogallol-4-carboxylic acid, is a naturally occurring phenolic compound It’s known that phenolic compounds often interact with a variety of biological targets, including enzymes and cell receptors, due to their antioxidant properties .
Mode of Action
It’s known that phenolic compounds like this often exert their effects through their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
The biosynthesis of phenolic compounds like this compound involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including hydroxybenzoic acids
Pharmacokinetics
It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their solubility, the presence of other compounds, and the characteristics of the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound are likely related to its antioxidant properties . By neutralizing free radicals, this compound can help to prevent oxidative damage, which is associated with a variety of health problems, including inflammation, aging, and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its solubility and therefore its bioavailability . Additionally, factors such as pH and temperature can influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybenzoic acid can be synthesized through the hydrolysis of its esters. For example, methyl 2,3,4-trihydroxybenzoate can be prepared by heating with methanol containing 10% hydrogen chloride . The acid itself can be crystallized from water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically produced through chemical synthesis involving the hydrolysis of its esters or direct extraction from plant sources where it naturally occurs .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and oxidative dimers .
Scientific Research Applications
2,3,4-Trihydroxybenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Gallic acid is another trihydroxybenzoic acid with similar antioxidant properties.
2,4-Dihydroxybenzoic Acid: This compound has two hydroxyl groups and is also known for its antioxidant properties.
Uniqueness: 2,3,4-Trihydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and antioxidant capacity. Unlike gallic acid, which has hydroxyl groups at positions 3, 4, and 5, this compound has them at positions 2, 3, and 4, leading to different hydrogen bonding and intermolecular interactions .
Properties
IUPAC Name |
2,3,4-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSNXCXLSVPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209851 | |
Record name | 2,3,4-Trihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-02-6 | |
Record name | 2,3,4-Trihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trihydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Trihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD1ID2JF5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3,4-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,4-Trihydroxybenzoic acid?
A1: this compound has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound. [, , ] Studies also utilize UV-Vis and fluorescence spectroscopy to analyze the compound, particularly when investigating its antioxidant properties. []
Q3: Is there information available on the stability of this compound under various conditions?
A3: While specific stability studies might be limited in the provided research, one study mentions the formation of a dihydrate form of the compound. [] This suggests the compound can interact with water molecules, potentially impacting its stability depending on storage conditions.
Q4: Are there any reports on the material compatibility of this compound?
A4: One study employed this compound as a charging and dispersing agent for electrophoretic deposition (EPD) of polyvinylidene fluoride (PVDF) and PVDF-silica composites. [] This application indicates its compatibility with these materials in a specific processing context.
Q5: Does this compound exhibit any catalytic properties?
A5: Research demonstrates that this compound participates in various reactions as a ligand or a reactant. For instance, it acts as a ligand in iron complexes, enhancing the reduction of polyhalogenated alkanes. [] It also acts as a reactant in bromate oxidative coupling reactions, enabling the spectrophotometric determination of vanadium. [, , ]
Q6: What are the applications of this compound based on its reactivity?
A6: this compound serves as a valuable reagent in analytical chemistry, particularly for the sensitive detection of vanadium in various matrices, including seawater, tap water, and biological samples. [, ]
Q7: How do structural modifications of this compound affect its activity?
A7: Studies exploring the inhibition of α-amylase by benzoic acid derivatives revealed that the hydroxyl group at the 2-position of the benzene ring significantly enhances inhibitory activity. [] Conversely, methoxylation at the 2-position and hydroxylation at the 5-position decrease the inhibitory effect. [] This highlights the importance of specific hydroxyl group positioning for optimal activity. Additionally, this compound acts as a substrate for polyphenol oxidase, while its close analogs with fewer hydroxyl groups function as inhibitors, showcasing the importance of the trihydroxy substitution pattern for substrate recognition. []
Q8: Which analytical techniques are used to characterize and quantify this compound?
A9: Researchers employ various methods to analyze this compound, including High-Performance Liquid Chromatography (HPLC), often coupled with photodiode-array (PDA) detection or mass spectrometry (MS) for identification and quantification. [, , ] Additionally, gas chromatography (GC) is used for separating and analyzing methyl ester derivatives of the compound. []
Q9: Is there any information about the environmental fate or degradation of this compound?
A11: One study investigated the oxidative degradation of 2,4-dihydroxybenzoic acid (a structural analog) using Fenton and photo-Fenton processes. [] This research offers valuable insights into the potential degradation pathways and products of related compounds, which may be relevant for understanding the environmental fate of this compound.
Q10: Are there any cross-disciplinary applications or research areas where this compound plays a role?
A12: this compound finds applications across various disciplines. In food chemistry, it plays a role in analyzing phenolic compounds in food items like honey and kiwifruit, contributing to understanding their nutritional and quality aspects. [, ] In environmental science, its use in studying the degradation of similar compounds like 2,4-dihydroxybenzoic acid provides valuable insights into potential environmental persistence and remediation strategies. []
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